Product packaging for Boc-ThionoGly-1-(6-nitro)benzotriazolide(Cat. No.:CAS No. 436154-59-5)

Boc-ThionoGly-1-(6-nitro)benzotriazolide

Cat. No.: B1507422
CAS No.: 436154-59-5
M. Wt: 237.24 g/mol
InChI Key: UJQZVSPRRUITEG-UHFFFAOYSA-N
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Description

Boc-ThionoGly-1-(6-nitro)benzotriazolide is a specialized thiopeptide-building block used in organic synthesis, particularly for constructing sulfur-containing peptides and thiazoline-ring-containing peptides. These compounds belong to a class of benzotriazolide derivatives designed to facilitate peptide coupling reactions via active ester intermediates .

Key properties of Boc-Thionoser(Bzl)-1-(6-nitro)benzotriazolide include:

  • Molecular Formula: C₂₁H₂₃N₅O₅S
  • Molecular Weight: 457.51 g/mol
  • Solubility: Soluble in DMSO; requires careful handling to avoid degradation during storage (-20°C for short-term, -80°C for long-term) .
  • Purity: >98%, as certified by COA and SDS documentation .

The 6-nitrobenzotriazole moiety enhances electrophilicity, improving reactivity in nucleophilic substitution reactions. This makes the compound valuable in synthesizing structurally complex peptides for pharmaceutical research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N5O2S B1507422 Boc-ThionoGly-1-(6-nitro)benzotriazolide CAS No. 436154-59-5

Properties

IUPAC Name

2-amino-1-(6-nitrobenzotriazol-1-yl)ethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2S/c9-4-8(16)12-7-3-5(13(14)15)1-2-6(7)10-11-12/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQZVSPRRUITEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)C(=S)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733813
Record name 2-Amino-1-(6-nitro-1H-benzotriazol-1-yl)ethane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436154-59-5
Record name 2-Amino-1-(6-nitro-1H-benzotriazol-1-yl)ethane-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Boc-ThionoGly-1-(6-nitro)benzotriazolide is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, including cytotoxicity, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound is characterized by the presence of a benzotriazole moiety, which is known for its versatile biological behavior. The compound's structure can be represented as follows:

  • Chemical Formula : C₈H₇N₅O₂S
  • Molecular Weight : 227.24 g/mol

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic properties against various cancer cell lines. For instance, a study reported the compound's ability to suppress the survival of tumorigenic cells with IC₅₀ values ranging from 22 to 26 μM . The compound was particularly effective against cells with a benzimidazole ring, showcasing a marked increase in cytotoxicity when compared to other derivatives lacking this structure.

Table 1: Cytotoxic Effects of this compound

Cell LineIC₅₀ (μM)Effect Description
Hek-29322Significant reduction in cell viability
Tumor Cells26Strong antiproliferative activity

Antimicrobial and Antiparasitic Activity

Benzotriazole derivatives, including this compound, have demonstrated notable antimicrobial and antiparasitic effects. Studies have shown that compounds within this class exhibit activity against various pathogens, including Entamoeba histolytica and Trypanosoma cruzi.

  • Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties, with results indicating moderate effectiveness against a range of bacterial strains .
  • Antiparasitic Activity : In vitro assays revealed that this compound significantly inhibited the growth of Trypanosoma cruzi, with dose-dependent effects observed at concentrations of 25 μg/mL and 50 μg/mL .

Table 2: Antiparasitic Activity of this compound

ParasiteConcentration (μg/mL)% Growth Inhibition
Entamoeba histolytica2550%
Trypanosoma cruzi5064%

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The compound's structure allows it to act as an effective inhibitor of tubulin polymerization, which is crucial for cell division in cancer cells . Additionally, the presence of the nitro group may enhance its reactivity towards biological targets, increasing its potency.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Cytotoxicity Against Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent.
  • Antiparasitic Efficacy : Research involving Trypanosoma cruzi showed that this compound could significantly reduce parasite viability, indicating its potential application in treating Chagas disease.
  • Antimicrobial Properties : Investigations into the antimicrobial effects revealed that this compound could serve as a lead candidate for developing new antibiotics or antifungals.

Scientific Research Applications

Peptide Synthesis

Role as a Coupling Reagent:
Boc-ThionoGly-1-(6-nitro)benzotriazolide is primarily used as a coupling reagent in peptide synthesis. Its ability to form stable thioester linkages makes it an efficient intermediate for facilitating the formation of peptide bonds. This property is particularly valuable in the synthesis of complex peptides and thionopeptides, where traditional coupling reagents may fail to achieve desired yields or purity levels .

Biological Research

Enzyme Mechanisms and Protein Interactions:
Research has shown that this compound interacts covalently with nucleophiles, such as amino acids within proteins. This interaction can significantly alter enzyme kinetics and stability, making it a valuable tool for probing biochemical pathways . Studies indicate that this compound can influence the activity of various enzymes, which is crucial for understanding metabolic processes and developing therapeutic strategies.

Case Studies:

  • In a study focusing on enzyme inhibition, this compound was used to investigate the mechanism of action of specific proteases. The results indicated that the compound effectively inhibited target enzymes through covalent modification .
  • Another research effort highlighted its application in studying protein folding and stability by monitoring changes in enzyme activity upon modification with this compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzotriazolide Derivatives

Compound Amino Acid Side Chain Key Modifications Molecular Weight (g/mol) Primary Application
Boc-Thionoser(Bzl)-1-(6-nitro)benzotriazolide L-Serine (Ser) Benzyl (Bzl) protection on Ser 457.51 Sulfur-peptide synthesis
Boc-ThionoGlu(OtBu)-1-(6-nitro)benzotriazolide L-Glutamic acid (Glu) tert-Butyl (OtBu) protection ~500 (estimated) Agricultural chemistry
Boc-Thionoala-1-(6-nitro)benzotriazolide L-Alanine (Ala) No side-chain protection ~400 (estimated) Unspecified

Key Observations:

The tert-butyl (OtBu) group in Boc-ThionoGlu(OtBu) improves solubility in non-polar solvents, aligning with its use in agrochemical formulations .

Solubility: Boc-Thionoser(Bzl) is exclusively soluble in DMSO, whereas Boc-ThionoGlu(OtBu) may exhibit broader solubility due to its hydrophobic tert-butyl group .

Applications: Boc-Thionoser(Bzl) is prioritized in medicinal chemistry for synthesizing thiazoline-containing peptides, which are relevant in antibiotic development . Boc-ThionoGlu(OtBu) is marketed by agrochemical companies, suggesting utility in pesticide or herbicide synthesis .

Preparation Methods

Detailed Synthetic Route

Step Reaction Description Reagents & Conditions Outcome
1 Boc Protection of Glycine Glycine + Boc anhydride, base (e.g., NaHCO3), aqueous-organic biphasic system, 0–25°C Boc-Glycine
2 Thioester Formation Boc-Glycine + thiolating agent (e.g., Lawesson’s reagent or P2S5), anhydrous solvent (THF or DCM), reflux Boc-ThionoGlycine (thioester intermediate)
3 Coupling with 6-Nitrobenzotriazole Boc-ThionoGlycine + 6-nitrobenzotriazole, triethylamine catalyst, DCM solvent, 0–25°C, 12–24 hrs This compound

Reaction Conditions and Notes

  • Solvents : Anhydrous dichloromethane is preferred for coupling steps to prevent hydrolysis of sensitive intermediates.
  • Catalysts : Triethylamine acts as a base to scavenge generated acids and promote nucleophilic substitution.
  • Temperature Control : Low to ambient temperatures (0–25°C) are maintained to minimize side reactions.
  • Purification : The crude product is purified by column chromatography or recrystallization under inert atmosphere to ensure high purity (>98%).

Reaction Mechanisms and Analytical Data

Mechanistic Insights

  • The thioester formation involves the replacement of the carboxyl oxygen with sulfur, typically via Lawesson’s reagent or P2S5, yielding a thionoester functional group.
  • The benzotriazolide coupling proceeds via nucleophilic attack of the thioester sulfur on the electrophilic 6-nitrobenzotriazole, forming a reactive benzotriazolide leaving group essential for subsequent peptide bond formation.
  • The 6-nitro substituent enhances electrophilicity, facilitating nucleophilic displacement.

Key Analytical Characterization

Technique Characteristic Data Interpretation
NMR (1H, 13C) Boc tert-butyl protons at ~1.4 ppm; Glycine α-proton at ~4.0 ppm; Thioester carbonyl carbon at 200–220 ppm (13C NMR) Confirms Boc protection and thioester formation
FT-IR C=S stretch at 1100–1200 cm⁻¹; Nitro group vibrations at ~1520 cm⁻¹ Confirms thioester and nitro substitution
Mass Spectrometry (HRMS/ESI-MS) Molecular ion peak at m/z 457.51 (M+H)+ Confirms molecular weight and purity
Purity >98% by HPLC Suitable for research and synthetic applications

Data Tables Summarizing Preparation Parameters

Parameter Value/Condition Notes
Boc Protection Boc anhydride, NaHCO3, 0–25°C Standard amino protection
Thioester Formation Lawesson’s reagent or P2S5, reflux in THF/DCM High conversion efficiency
Benzotriazolide Coupling 6-nitrobenzotriazole, triethylamine, DCM, 0–25°C, 12–24 hrs Critical step for reactivity
Purification Silica gel chromatography, inert atmosphere Achieves >98% purity
Storage –20°C, inert gas, amber vials Protects from hydrolysis and light

Research Findings and Comparative Analysis

Reactivity and Stability

  • The 6-nitro substitution on the benzotriazole ring significantly increases the electrophilicity of the benzotriazolide, facilitating faster nucleophilic substitution reactions compared to non-nitro analogs.
  • The thioester bond is moderately labile, allowing for controlled reactivity in peptide coupling but requires careful handling to prevent hydrolysis.
  • The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) when necessary.

Comparison with Analogous Compounds

Compound Nitro Group Position Thioester Stability Benzotriazolide Reactivity Application Notes
This compound 6-position Moderate High Preferred for rapid coupling
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide 6-position Higher (due to benzyl protection) Moderate Used for serine-containing peptides
Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide 4-position Moderate Moderate Different reactivity profile

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-ThionoGly-1-(6-nitro)benzotriazolide?

  • Synthesis Protocol :

  • Step 1 : Protect glycine’s α-amino group using Boc anhydride in dichloromethane (DCM) with triethylamine (TEA) as a catalyst .
  • Step 2 : Introduce the thioester group via reaction with benzyl mercaptan under mild acidic conditions (pH 5–6) .
  • Step 3 : Attach the 6-nitrobenzotriazole moiety using 6-nitrobenzotriazole and a coupling agent (e.g., DCC) in DMF .
    • Key Reagents : Boc anhydride, benzyl bromide, 6-nitrobenzotriazole, TEA, DCM .
    • Yield Optimization : Purity >95% is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the thioester group. Avoid repeated freeze-thaw cycles .
  • Reactivity Hazards : The nitro group is sensitive to reducing agents (e.g., NaBH₄), and the Boc group is labile under strong acids (e.g., TFA). Use fume hoods and PPE during handling .
  • Solubility : Soluble in DMSO, DMF, and DCM; insoluble in water or alcohols. Pre-warm to 37°C for dissolution .

Advanced Research Questions

Q. How does the 6-nitro substituent influence reactivity in nucleophilic displacement reactions?

  • Mechanistic Insight : The 6-nitro group enhances electrophilicity at the benzotriazole ring via electron-withdrawing effects, accelerating nucleophilic attacks (e.g., by amino acids or amines). Comparative studies show 6-nitro derivatives react 3× faster than 4-nitro analogs in peptide bond formation .
  • Key Data :

Substituent PositionRelative Rate Constant (k)
6-nitro1.00
4-nitro0.33
No nitro0.05
Source: Comparative reactivity table in .

Q. What strategies resolve low yields during thioester reduction in peptide synthesis?

  • Reagent Selection :

  • LiAlH₄ : Provides >90% conversion to thiols but requires anhydrous THF and strict temperature control (0°C) .
  • NaBH₄/CuCl₂ : Milder conditions (methanol, reflux) but yields vary (70–85%) due to competing thioester hydrolysis .
    • Troubleshooting :
  • Add 1 equiv. of TEA to neutralize acidic byproducts.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .

Q. How can benzotriazole displacement be optimized for site-specific peptide modifications?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing reaction rates by 40% compared to THF .
  • Nucleophile Selection : Amino acid carboxylates (e.g., glycine) react faster than alkyl amines (k = 2.5 × 10⁻³ vs. 1.1 × 10⁻³ M⁻¹s⁻¹) .
  • Kinetic Control : Conduct reactions at 25°C for 24 hours to minimize side reactions (e.g., nitro group reduction) .

Q. What analytical methods confirm successful nitro group reduction to amine derivatives?

  • TLC Monitoring : Use silica plates with ethyl acetate/hexane (1:1). Post-reduction, the Rf decreases from 0.7 (nitro) to 0.3 (amine) .
  • NMR Analysis :

  • ¹H NMR : Disappearance of nitro proton signals (δ 8.2–8.5 ppm) and emergence of amine protons (δ 5.1 ppm).
  • ¹³C NMR : Shift from 145 ppm (C-NO₂) to 125 ppm (C-NH₂) .
    • HPLC : Retention time decreases by 2–3 minutes post-reduction (C18 column, acetonitrile/water gradient) .

Q. How can racemization during Boc group removal be mitigated in peptide synthesis?

  • Acid Selection : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 25°C for 30 minutes minimizes racemization (<2%) compared to HCl/dioxane .
  • Temperature Control : Maintain reaction below 30°C to prevent β-elimination of the thioester group .
  • Additives : Add 1% phenol as a scavenger to quench carbocation intermediates that promote racemization .

Methodological Considerations

  • Contradictions in Evidence :
    • Thioester Stability : reports low thioester stability under basic conditions, while assumes stability in DMSO. Resolve by pre-testing solvent compatibility via FT-IR (monitor S=O stretch at 1680 cm⁻¹) .
  • Advanced Applications :
    • Thiazolidine Ring Formation : React with cysteine residues (pH 4.5, 37°C, 48 hours) to generate constrained peptides for neurotherapeutics (78–85% yield) .
    • Antimicrobial Derivatives : Nitro-reduced derivatives show MIC values of 62.5 µg/mL against Neisseria gonorrhoeae .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Boc-ThionoGly-1-(6-nitro)benzotriazolide
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Boc-ThionoGly-1-(6-nitro)benzotriazolide

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